

# A Spectroscopic Showdown: Differentiating 2,3,5-Trimethylphenol from Its Isomers

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## Compound of Interest

Compound Name: *2,3,5-Trimethylphenol*

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In the realm of fine chemicals and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of **2,3,5-trimethylphenol** and its isomers: 2,3,6-trimethylphenol, 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol. By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, researchers can confidently distinguish between these closely related structures.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3,5-trimethylphenol** and its isomers, offering a quantitative basis for their differentiation.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, $\delta$ in ppm)

Compound	Ar-H	-OH	Ar-CH <sub>3</sub>
2,3,5-Trimethylphenol	~6.6-6.8 (2H, m)	~4.5-5.0 (1H, s)	~2.2 (3H, s), ~2.1 (6H, s)
2,3,6-Trimethylphenol	~6.9 (1H, d), ~6.7 (1H, d)	~4.6 (1H, s)	~2.25 (3H, s), ~2.2 (3H, s), ~2.1 (3H, s)
2,4,5-Trimethylphenol	~6.8 (1H, s), ~6.7 (1H, s)	~4.7 (1H, s)	~2.2 (3H, s), ~2.15 (3H, s), ~2.1 (3H, s)
2,4,6-Trimethylphenol	~6.8 (2H, s)	~4.4 (1H, s)	~2.2 (6H, s), ~2.1 (3H, s)
3,4,5-Trimethylphenol	~6.5 (2H, s)	~4.5 (1H, s)	~2.2 (6H, s), ~2.0 (3H, s)

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Compound	C-O	Aromatic C	Aromatic C-CH <sub>3</sub>	-CH <sub>3</sub>
2,3,5-Trimethylphenol	~151	~137, ~130, ~124, ~121, ~118	~137, ~130, ~124	~20, ~15, ~11
2,3,6-Trimethylphenol	~152	~136, ~130, ~125, ~122, ~119	~136, ~130, ~122	~20, ~16, ~12
2,4,5-Trimethylphenol	~150	~135, ~132, ~128, ~125, ~117	~135, ~132, ~128	~19, ~18, ~15
2,4,6-Trimethylphenol	~151	~135, ~129, ~128	~135, ~129, ~128	~20, ~16
3,4,5-Trimethylphenol	~153	~137, ~130, ~127	~137, ~130, ~127	~20, ~15

### IR Spectral Data (cm<sup>-1</sup>)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Alkyl)	C=C Stretch (Aromatic)	C-O Stretch
2,3,5-Trimethylphenol[1]	~3300-3500 (broad)	~3000-3100	~2850-2970	~1580-1620	~1150-1250
2,3,6-Trimethylphenol	~3300-3550 (broad)	~3000-3100	~2850-2980	~1570-1610	~1140-1240
2,4,5-Trimethylphenol[2]	~3250-3500 (broad)	~3000-3100	~2850-2960	~1590-1620	~1160-1260
2,4,6-Trimethylphenol[3]	~3300-3600 (broad)	~3000-3100	~2850-2970	~1600-1630	~1150-1250
3,4,5-Trimethylphenol	~3200-3500 (broad)	~3000-3100	~2850-2960	~1580-1610	~1170-1270

## Mass Spectrometry Data (m/z)

All isomers share the same molecular weight of 136.19 g/mol .[4][5][6] The primary distinguishing features lie in the relative abundances of fragment ions.

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
2,3,5-Trimethylphenol[4]	136	121 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 93, 77
2,3,6-Trimethylphenol[7]	136	121 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 93, 77
2,4,5-Trimethylphenol	136	121 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 93, 77
2,4,6-Trimethylphenol[5]	136	121 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 93, 77
3,4,5-Trimethylphenol	136	121 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 93, 77

## UV-Vis Spectral Data (in Ethanol or Methanol)

Compound	$\lambda_{\text{max}}$ (nm)
2,3,5-Trimethylphenol <sup>[8]</sup>	~275, ~282
2,3,6-Trimethylphenol	~273, ~280
2,4,5-Trimethylphenol	~278, ~285
2,4,6-Trimethylphenol	~276, ~283
3,4,5-Trimethylphenol <sup>[9]</sup>	~277, ~284

## Experimental Protocols

Standardized protocols are crucial for reproducible spectroscopic data acquisition. The following are generalized methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the trimethylphenol isomer in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a  $90^\circ$  pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

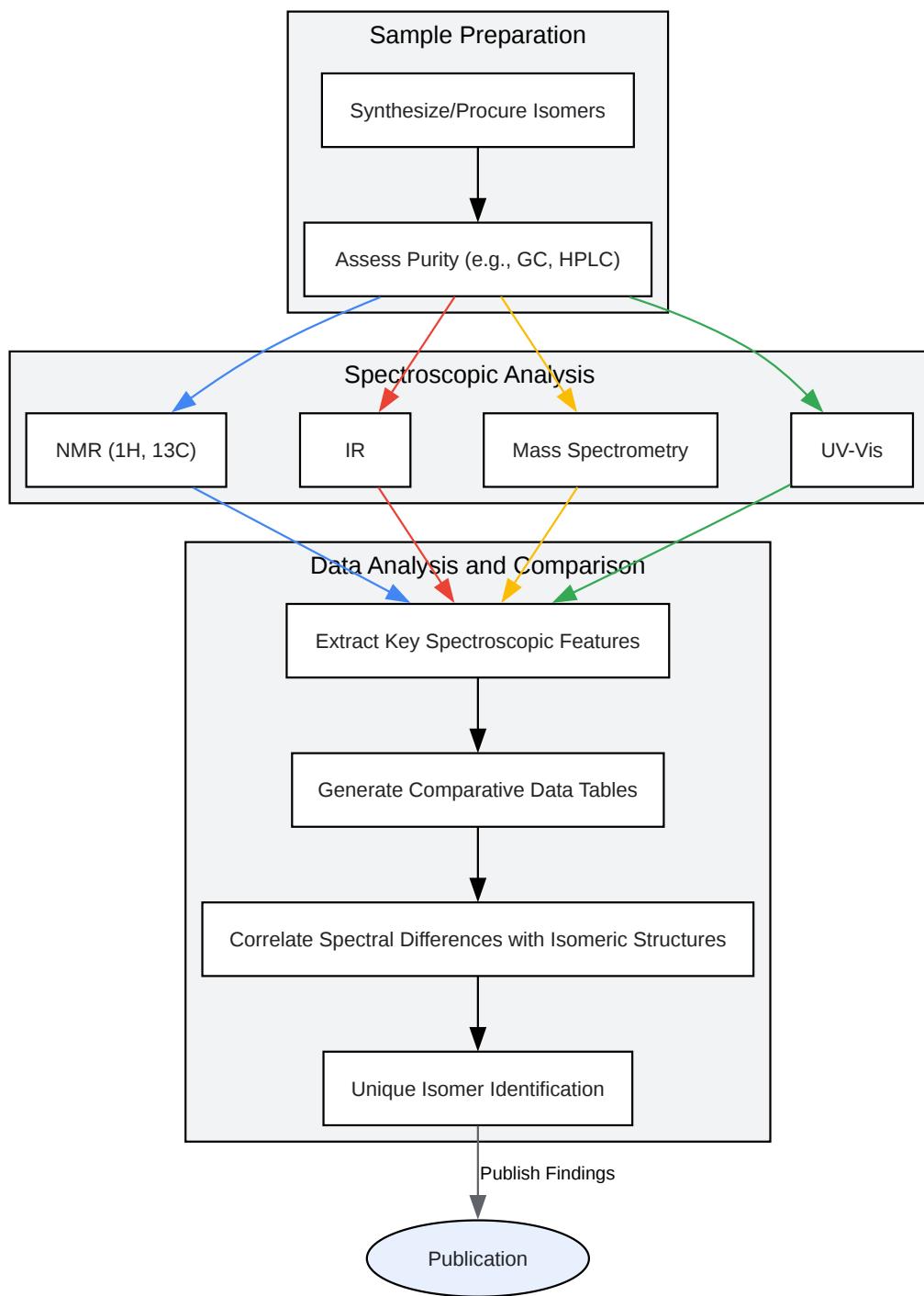
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range of approximately 40-400 amu.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the trimethylphenol isomer in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the  $\lambda_{\text{max}}$ .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the wavelength range from 200 to 400 nm, using the pure solvent as a reference.

## Workflow for Spectroscopic Comparison of Isomers

## Workflow for Spectroscopic Comparison of Trimethylphenol Isomers

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Caption: Workflow for the spectroscopic comparison and identification of trimethylphenol isomers.

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